molecular formula C13H26N2O2 B3013063 tert-Butyl (4-(ethylamino)cyclohexyl)carbamate CAS No. 1353981-97-1

tert-Butyl (4-(ethylamino)cyclohexyl)carbamate

Cat. No. B3013063
CAS RN: 1353981-97-1
M. Wt: 242.363
InChI Key: CENLFVKCFRNZIL-UHFFFAOYSA-N
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Description

The compound tert-Butyl (4-(ethylamino)cyclohexyl)carbamate is a chemical entity that appears to be an intermediate or a building block in the synthesis of various biologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate derivatives and their synthesis, which can be informative for understanding the chemical behavior and properties of tert-butyl carbamates in general.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions with a focus on maintaining enantioselectivity and functional group protection. For instance, the enantioselective synthesis of a benzyl tert-butyl carbamate derivative is achieved using an iodolactamization as a key step, which is a cyclization reaction that introduces iodine into the compound . Similarly, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate involves acylation, nucleophilic substitution, and reduction steps, with an overall yield of 81% . These methods highlight the importance of stepwise transformations and protecting group strategies in the synthesis of complex tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The structural analysis often involves spectroscopic methods such as NMR and sometimes X-ray crystallography. For example, the X-ray crystallographic analysis of a tert-butyl substituted thienopyridine dicarboxylate derivative reveals the presence of intramolecular hydrogen bonding, which can influence the stability and reactivity of the molecule . These structural features are crucial for understanding the reactivity and potential applications of tert-butyl carbamate derivatives.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. For example, tert-butyl carbamate derivatives can be used as intermediates in the synthesis of amines, where the tert-butyl group serves as a chiral directing group and can be cleaved after nucleophilic addition . Additionally, the synthesis of cyclohexadienes with a tert-butyl group demonstrates the use of tert-butyl derivatives in transfer hydro-tert-butylation reactions, which is a method for incorporating tertiary alkyl groups into carbon frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can impart steric hindrance, affecting the reactivity and selectivity of reactions. For instance, the synthesis of pyrrole derivatives shows that lithium coordination and steric hindrance by the tert-butyl ester control the high selectivity of the cyclization reaction . The tert-butyl group also affects the solubility and boiling points of these compounds, which is important for their purification and application in further chemical transformations.

Scientific Research Applications

1. Synthesis of Protected Polyamides

In the field of synthetic organic chemistry, "tert-Butyl (4-(ethylamino)cyclohexyl)carbamate" has been used in the synthesis of protected polyamides. Pak and Hesse (1998) describe the synthesis of a penta-N-protected polyamide derivative, showcasing the use of various protecting groups, including tert-butoxy carbonyl (Boc), which is structurally related to "this compound" (Pak & Hesse, 1998).

2. Enantioselective Synthesis of Carbocyclic Analogues

Ober, Marsch, Harms, and Carell (2004) utilized a compound structurally similar to "this compound" in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which has significant implications in nucleotide chemistry (Ober et al., 2004).

3. Stereoselective Synthesis of Cyclohexane Derivatives

Wang, Ma, Reddy, and Hu (2017) discussed an efficient stereoselective synthesis route for cyclohexane derivatives using tert-butyl carbamate, highlighting its role in controlling stereochemistry in organic synthesis (Wang et al., 2017).

4. Gelation and Sensory Material Development

Sun, Xue, Sun, Gong, Wang, and Lu (2015) explored the role of tert-butyl carbamate derivatives in gelation, which could lead to the development of sensory materials for detecting volatile acid vapors. This study underscores the potential of tert-butyl carbamate derivatives in materials science and sensor technology (Sun et al., 2015).

5. Atmospheric CO2 Fixation

Takeda, Okumura, Tone, Sasaki, and Minakata (2012) investigated the use of tert-butyl carbamate in atmospheric CO2 fixation, presenting an innovative approach to addressing environmental challenges (Takeda et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[4-(ethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-14-10-6-8-11(9-7-10)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENLFVKCFRNZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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